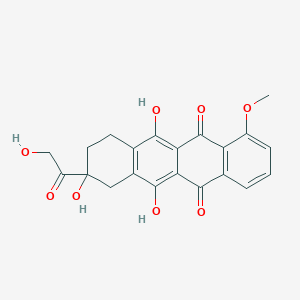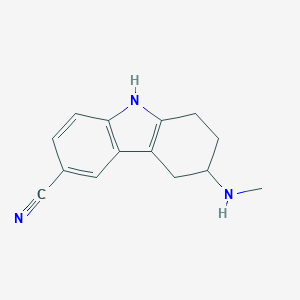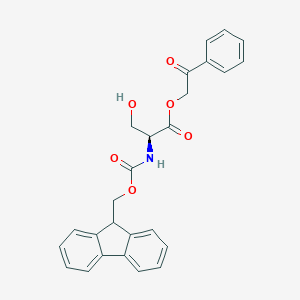
N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester” is a chemical compound . It is also known as "Phenacyl N-(9-fluorenylmethoxycarbonyl)-L-serinate" . The CAS number for this compound is 125760-26-1 .
Molecular Structure Analysis
The molecular formula of “N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester” is C26H23NO6 . Its molecular weight is 445.5 g/mol . The InChI and SMILES strings provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester” include a molecular weight of 445.5 g/mol, an XLogP3-AA of 3.7, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 10 .Wissenschaftliche Forschungsanwendungen
Synthesis of Phosphopeptides
Fmoc-Ser-OPac plays a significant role in the synthesis of phosphopeptides, which are crucial for characterizing protein phosphorylation/dephosphorylation . This process involves either the introduction of the phosphate group via post-synthetic phosphorylation of a resin-bound peptide or the incorporation of a pre-phosphorylated derivative into the growing peptide chain .
Biomedical Applications
Fmoc-Ser-OPac is used in the creation of self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The Fmoc-derivatives of series K, including Fmoc-Ser-OPac, have shown potential in tissue engineering . For instance, Fmoc-K3 hydrogel, which is the more rigid one, fully supports cell adhesion, survival, and duplication .
Peptide Synthesis
Fmoc-Ser-OPac is used in Fmoc solid-phase peptide synthesis (SPPS), a technology that has seen continuous improvements in response to the growing demand from medicinal chemistry and pharmacology . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and Fmoc-Ser-OPac has played a part in this advancement .
Wirkmechanismus
Target of Action
Fmoc-Ser-OPac primarily targets amino acids in peptide chains during the process of peptide synthesis . The compound acts as a protecting group for the amino group of an amino acid, preventing it from reacting with other groups during the synthesis process .
Mode of Action
Fmoc-Ser-OPac interacts with its targets by attaching to the amino group of an amino acid, forming a stable bond that protects the amino group from unwanted reactions . This protection is crucial during peptide synthesis, as it allows for the selective addition of amino acids in a specific sequence . The Fmoc group is then removed by a base, usually piperidine .
Biochemical Pathways
Fmoc-Ser-OPac plays a significant role in the biochemical pathway of peptide synthesis . It is used in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amino group . The Fmoc group provides this protection, allowing for the efficient synthesis of peptides .
Pharmacokinetics
The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Result of Action
The primary result of Fmoc-Ser-OPac’s action is the successful synthesis of peptides. By protecting the amino group of an amino acid, Fmoc-Ser-OPac allows for the selective addition of amino acids to a growing peptide chain . This results in the formation of peptides of significant size and complexity .
Action Environment
The action of Fmoc-Ser-OPac is influenced by the environment in which peptide synthesis occurs. Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of Fmoc-Ser-OPac’s action . For instance, the removal of the Fmoc group requires a basic environment .
Eigenschaften
IUPAC Name |
phenacyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c28-14-23(25(30)32-16-24(29)17-8-2-1-3-9-17)27-26(31)33-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23,28H,14-16H2,(H,27,31)/t23-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOVUIPZMRWLQC-QHCPKHFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10447048 |
Source


|
| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |
CAS RN |
125760-26-1 |
Source


|
| Record name | N-(9-Fluorenylmethoxycarbonyl)-L-serine Phenacyl Ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10447048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

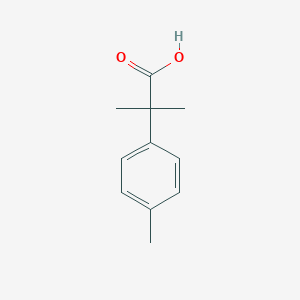
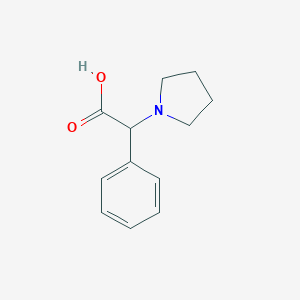


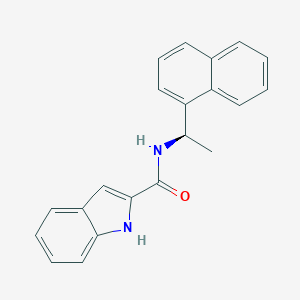
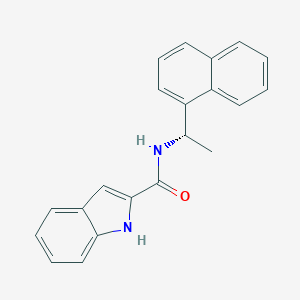
amino}ethane-1-thiol](/img/structure/B29479.png)
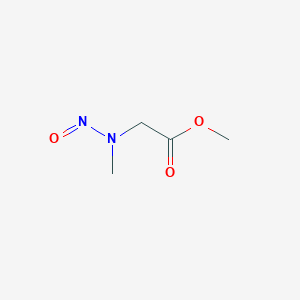

![6-[3-(1-cyclohexyltetrazol-5-yl)propoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B29494.png)
